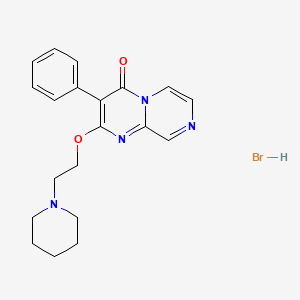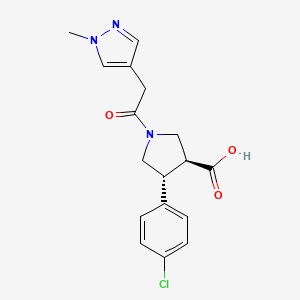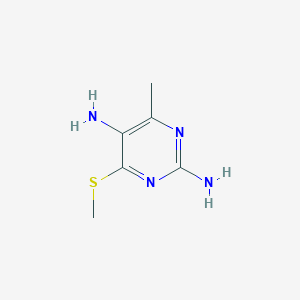
Acetamide, 2,2-dichloro-N-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2,2-dichloro-N-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- is a complex organic compound with the molecular formula C6H6Cl2N2O3 It is known for its unique structure, which includes both dichloroacetamide and pyrimidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2-dichloro-N-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- typically involves the reaction of dichloroacetyl chloride with a suitable pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2,2-dichloro-N-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the dichloroacetamide moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted acetamides and pyrimidines.
Oxidation Reactions: Oxo derivatives of the original compound.
Reduction Reactions: Dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
Acetamide, 2,2-dichloro-N-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, 2,2-dichloro-N-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dichloroacetamide: A simpler analog lacking the pyrimidine moiety.
N-(2,6-Dimethylphenyl)-2,2-dichloroacetamide: Contains a substituted phenyl group instead of the pyrimidine ring.
2,2-Dichloro-N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)acetamide: Features a naphthalene ring system.
Uniqueness
Acetamide, 2,2-dichloro-N-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- is unique due to the presence of both dichloroacetamide and pyrimidine moieties, which confer distinct chemical and biological properties
Propiedades
| 31385-10-1 | |
Fórmula molecular |
C6H5Cl2N3O3 |
Peso molecular |
238.03 g/mol |
Nombre IUPAC |
2,2-dichloro-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C6H5Cl2N3O3/c7-3(8)5(13)10-2-1-9-6(14)11-4(2)12/h1,3H,(H,10,13)(H2,9,11,12,14) |
Clave InChI |
MQLBSYBWVCZQDB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=O)N1)NC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline](/img/structure/B12922574.png)
![3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline](/img/structure/B12922575.png)
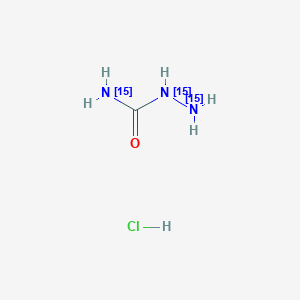

![5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine](/img/structure/B12922603.png)
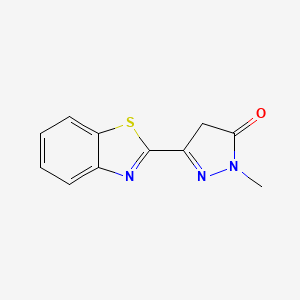
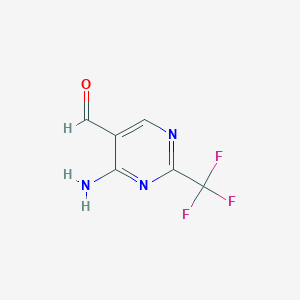
![4-Methyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12922627.png)
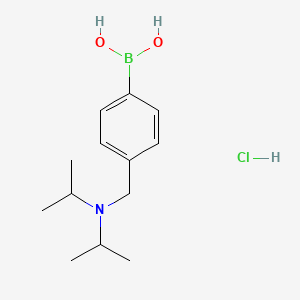

![3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12922654.png)
